Product packaging for 1H-pyrrolo[3,2-b]pyridin-3-ol(Cat. No.:)

1H-pyrrolo[3,2-b]pyridin-3-ol

Cat. No.: B11744706
M. Wt: 134.14 g/mol
InChI Key: MTBQSJZUCZMKFM-UHFFFAOYSA-N
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Description

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical core for developing novel bioactive molecules. Its key research value lies in its role as a versatile building block for anticancer agent discovery. Scientific studies on closely related analogs demonstrate that this heterocyclic system can be optimized to create potent inhibitors, such as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, which have shown promise in preclinical models for reducing tumor growth . Furthermore, the broader class of pyrrolo-pyridine and pyrrole-based compounds is frequently explored in the design of tubulin polymerization inhibitors, which disrupt microtubule dynamics to exert antiproliferative effects in various cancer cell lines . Beyond oncology, the pyrrole heterocycle is a recognized pharmacophore in antibacterial research, contributing to the activity of several natural products and synthetic compounds by potentially modulating novel targets . The three-dimensional coverage and physicochemical properties of this scaffold make it an excellent starting point for lead optimization in drug discovery programs, facilitating the exploration of structure-activity relationships to enhance potency, selectivity, and pharmacokinetic profiles . Researchers utilize 1H-pyrrolo[3,2-b]pyridin-3-ol to generate new chemical entities aimed at overcoming challenges such as drug resistance and for probing complex biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B11744706 1H-pyrrolo[3,2-b]pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ol

InChI

InChI=1S/C7H6N2O/c10-6-4-9-5-2-1-3-8-7(5)6/h1-4,9-10H

InChI Key

MTBQSJZUCZMKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)O)N=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridin 3 Ol and Its Derivatives

Cyclization Strategies for the 1H-Pyrrolo[3,2-b]pyridine Core

The formation of the 1H-pyrrolo[3,2-b]pyridine nucleus is the foundational step in the synthesis of the target compound. Chemists have devised several approaches, starting from either pyrrole (B145914) or pyridine (B92270) precursors, or by constructing the bicyclic system through multi-component or cyclo-condensation reactions.

Pyrrole-Precursor Based Approaches (e.g., Madelung Synthesis Variations)

Approaches starting with a pre-formed pyrrole ring often adapt classical indole (B1671886) syntheses. The Madelung synthesis, traditionally used for indoles, can be modified to create the 1H-pyrrolo[3,2-b]pyridine core. evitachem.comevitachem.comvulcanchem.comrsc.org This typically involves the intramolecular cyclization of an appropriately substituted N-acyl-aminopyridine. Variations of this method offer a versatile route to the scaffold. evitachem.comevitachem.comvulcanchem.com For instance, reacting substituted pyridines with ketones under basic conditions can facilitate the necessary cyclization to form the pyrrolopyridine structure. vulcanchem.com

Another significant pyrrole-based strategy involves the reaction of substituted pyrroles with suitable carbonyl compounds under acidic conditions. For example, 2-amino-1,5-diphenyl-1H-pyrrole derivatives can react with active methylene (B1212753) compounds in the presence of acetic acid and hydrochloric acid to yield pyrrolopyridine derivatives. evitachem.com This method typically requires refluxing the reactants in a solvent like acetic acid for several hours. evitachem.com

Pyridine-Precursor Based Approaches

Syntheses commencing with a pyridine derivative are also common. One such method involves the cyclization of 2-aminopyridine (B139424) with a propargyl alcohol derivative to construct the fused pyrrole ring. Another approach utilizes 4-amino-3-cyanopyridine derivatives, which undergo intramolecular cyclization under basic conditions. This reaction proceeds through the deprotonation of the amino group, followed by a nucleophilic attack on the adjacent carbon, leading to the formation of the pyrrole ring.

Palladium-catalyzed cross-coupling reactions are also pivotal in pyridine-based syntheses. For example, a Sonogashira cross-coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne can generate a key intermediate that undergoes a subsequent base-mediated ring closure to form the pyrrolopyridine core. acs.org

Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) provide an efficient pathway to complex heterocyclic structures like the 1H-pyrrolo[3,2-b]pyridine scaffold in a single pot. mdpi.com These reactions combine three or more starting materials sequentially to form a complex product, incorporating most of the atoms from the initial reagents. mdpi.com For instance, the Groebke–Blackburn–Bienaymé MCR, followed by an iodine-promoted electrophilic cyclization, has been used to prepare related fused imidazo[1,2-a]pyridines, demonstrating the power of MCRs in building complex heterocyclic systems. acs.org While not directly reported for 1H-pyrrolo[3,2-b]pyridin-3-ol, the principles of MCRs are applicable to the synthesis of its derivatives.

Cyclo-condensation Reactions

Cyclo-condensation reactions are a cornerstone in the synthesis of the 1H-pyrrolo[3,2-b]pyridine core. This strategy involves the reaction of various precursors that cyclize to form the desired pyrrolo structure. A notable example is the reaction between 2-amino-pyrrole-3-carbonitrile derivatives and active methylene compounds, such as acetylacetone (B45752) or ethyl cyanoacetate, typically refluxed in acetic acid with a catalytic amount of hydrochloric acid. vulcanchem.comajol.infoajol.info This method has proven effective for producing a variety of substituted 1H-pyrrolo[2,3-b]pyridines, a related isomer. ajol.infoajol.info

Targeted Introduction and Functionalization of the Hydroxyl Group at Position 3

Once the 1H-pyrrolo[3,2-b]pyridine core is established, the next critical step is the introduction of the hydroxyl group at the 3-position.

Strategies for Direct Hydroxylation

Direct hydroxylation of the 1H-pyrrolo[3,2-b]pyridine ring at the 3-position is a challenging transformation. The reactivity of the pyrrolopyridine system often leads to substitution at other positions. rsc.org For the related 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position. rsc.org This suggests that a strategy involving an initial electrophilic substitution at the 3-position, followed by a nucleophilic substitution to introduce a hydroxyl group or a precursor, could be a viable route. However, direct C-H oxidation to introduce the hydroxyl group remains an area for further research and development.

An alternative to direct hydroxylation is the synthesis of a precursor that already contains an oxygen functionality at the desired position. For example, the synthesis of 1H-pyrrolo[3,2-b]pyridine-2,3-dione, a 5-azaisatin analog, provides a scaffold where the carbon at position 3 is already oxidized. Subsequent selective reduction of the ketone at the 3-position could potentially yield the desired this compound.

Table 1: Summary of Synthetic Methodologies for the 1H-Pyrrolo[3,2-b]pyridine Core

Methodology Precursor Type Key Reaction Typical Conditions Reference(s)
Madelung Synthesis Variation Pyrrole Intramolecular cyclization of N-acyl-aminopyridine Basic conditions evitachem.comevitachem.comvulcanchem.comrsc.org
Pyrrole-Carbonyl Reaction Pyrrole Reaction of 2-aminopyrrole derivatives with carbonyls Acetic acid, HCl (cat.), reflux evitachem.com
Pyridine-Propargyl Alcohol Reaction Pyridine Cyclization of 2-aminopyridine Not specified
Pyridine-Cyanopyridine Cyclization Pyridine Intramolecular cyclization of 4-amino-3-cyanopyridine Basic conditions (e.g., t-BuOK, NaH)
Sonogashira Coupling/Cyclization Pyridine Pd-catalyzed cross-coupling followed by base-mediated ring closure Pd catalyst, base acs.org
Multi-Component Reaction Various One-pot combination of multiple starting materials Varies depending on specific MCR mdpi.comacs.org
Cyclo-condensation Pyrrole/Pyridine Condensation and cyclization of precursors Acetic acid, HCl (cat.), reflux vulcanchem.comajol.infoajol.info

Conversion of Precursor Functionalities to the Hydroxyl Group (e.g., from chloro via benzyloxy intermediates)

The introduction of a hydroxyl group at the C3-position of the 1H-pyrrolo[3,2-b]pyridine core can be accomplished through the strategic conversion of other functional groups. A common and effective precursor is a chloro-substituted pyrrolopyridine. This method typically involves a two-step sequence: nucleophilic substitution of the chloro group with a protected hydroxyl equivalent, followed by deprotection.

The use of a benzyloxy group is a well-established strategy for this transformation. The process begins with the substitution of a chloro atom on the pyrrolopyridine ring with a benzyl (B1604629) oxide anion. This reaction forms a 3-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine intermediate. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, remaining stable through various reaction conditions that might be required for further modification of the molecule.

The final step is the debenzylation to unmask the hydroxyl group. This is typically achieved via catalytic hydrogenation, where the benzyloxy intermediate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzyl ether bond, yielding the desired this compound. However, this deprotection step can be challenging; in some cases, attempted debenzylation may fail, leading either to the recovery of the starting material or complete decomposition of the heterocyclic compound. tugraz.at

A related approach involves the direct benzylation of a pyrrolopyridin-ol precursor, such as 1H-pyrrolo[2,3-b]pyridin-5-ol, using benzyl bromide in the presence of a base like potassium phosphate (B84403) in an anhydrous solvent like N,N-dimethylformamide (DMF). While this illustrates the formation of the benzyloxy linkage, the reverse process is key for synthesizing the hydroxyl compound from a protected intermediate.

Table 1: Example of Hydroxyl Group Introduction via Benzyloxy Intermediate

StepReactionTypical ReagentsIntermediate/ProductReference
1Benzylation (Protection)3-Chloro-1H-pyrrolo[3,2-b]pyridine, Benzyl alcohol, Strong base (e.g., NaH)3-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine
2Debenzylation (Deprotection)H₂, Palladium on carbon (Pd/C)This compound tugraz.at

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted pyrrolopyridines, as the fused ring system presents multiple reactive sites. The formation of the desired isomer over others depends heavily on the chosen synthetic route and reaction conditions. For instance, in syntheses starting from substituted pyridine precursors, the regiochemical outcome of the pyrrole ring formation is paramount.

A significant challenge in the chemistry of these scaffolds is the potential for rearrangement reactions, which can affect the regiochemical purity of the product. It has been reported that in the case of N-1 unsubstituted 4-chloro-pyrrolo[2,3-b]pyridines, nucleophilic substitution with primary amines can yield a mixture of two isomeric compounds. tugraz.at This is believed to occur through a mechanism involving the opening and subsequent re-closing of the pyrrole ring, leading to an equilibrium between different azaindole isomers. tugraz.at The conditions of the reaction, including the nature of the nucleophile and the solvent, can influence the ratio of the resulting regioisomers.

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule, for example, through the addition of substituted side chains. While the core this compound is achiral, its derivatives can possess stereocenters. Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to exocyclic methylene lactamyl Michael acceptors has been used to create chiral derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. researchgate.net Similar principles of asymmetric catalysis can be applied to introduce stereochemically defined substituents to the this compound framework.

Advanced Synthetic Methodologies for Pyrrolo[3,2-b]pyridin-3-ol Analogs

Modern organic synthesis provides powerful tools for the construction and functionalization of complex heterocyclic systems like this compound.

Metal-catalyzed cross-coupling reactions are indispensable for introducing a wide variety of substituents onto the pyrrolopyridine nucleus, enabling the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies. acs.org Halogenated pyrrolopyridines are common precursors for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling a halide (e.g., a chloro- or bromo-pyrrolopyridine) with a boronic acid or ester. It is an effective method for introducing aryl or heteroaryl substituents onto the ring system. vulcanchem.com

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples terminal alkynes with aryl or vinyl halides. mdpi.com It is a key method for installing alkynyl groups, which can serve as versatile handles for further transformations, such as click chemistry. vulcanchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of amine and amide functionalities. For instance, it can be used to install a phenylsulfonyl group via coupling with benzenesulfonamide. vulcanchem.com

Cyanation: Palladium-catalyzed cyanation can be used to introduce a nitrile group, which can then be reduced to an aminomethyl moiety, providing a route to attach side chains to the scaffold. researchgate.net

Table 2: Overview of Metal-Catalyzed Reactions for Functionalization

Reaction TypeCatalyst System (Typical)Bond FormedApplication ExampleReference
Suzuki-MiyauraPd(OAc)₂, Phosphine LigandC-C (Aryl)Introduction of a phenyl group vulcanchem.com
SonogashiraPd(dppf)Cl₂, CuIC-C (Alkynyl)Coupling of terminal alkynes to the core mdpi.com
Buchwald-HartwigPd(dba)₂, Ligand (e.g., XPhos)C-NInstallation of sulfonamide groups vulcanchem.com
Cyanation(dppf)PdC-CNIntroduction of a cyano group researchgate.net

In line with the growing importance of sustainability in chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent Replacement: Traditional solvents like N,N-dimethylformamide (DMF) are being replaced with greener alternatives. For example, cyclopentyl methyl ether (CPME) has been used as a more environmentally benign solvent with similar properties.

Catalyst Recovery and Recycling: To reduce metal waste, which is a common issue in cross-coupling reactions, catalysts are being immobilized on solid supports like silica. This allows for easier separation of the catalyst from the reaction mixture and its potential reuse. The use of recyclable solid acid catalysts has also been reported. researchgate.net

Process Intensification: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions. It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Ugi–Zhu reaction, are highly efficient as they combine several synthetic steps without isolating intermediates. nih.gov This approach improves atom economy, reduces solvent usage and waste, and simplifies purification processes, making it a cornerstone of green synthetic strategy. nih.gov

Chemical Transformations and Derivatization Strategies of 1h Pyrrolo 3,2 B Pyridin 3 Ol

Hydroxyl Group Modifications and Esterification Reactions

The hydroxyl group at the C3-position is a prime target for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and other modifications. These reactions are fundamental for creating prodrugs or altering properties like solubility and metabolic stability.

Detailed Research Findings: The C3-hydroxyl group behaves as a typical secondary alcohol, readily undergoing acylation with acyl halides or anhydrides in the presence of a base to form the corresponding esters. Steglich esterification, utilizing a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is also an effective method for creating a diverse range of ester derivatives. vulcanchem.com Furthermore, alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents.

Table 1: Representative Hydroxyl Group Modifications

Reaction TypeReagents & ConditionsProduct ClassSignificance
Acylation / EsterificationAcetyl chloride, Pyridine (B92270)3-Acetoxy-1H-pyrrolo[3,2-b]pyridineIntroduces an ester moiety, potential prodrug approach.
Steglich EsterificationCarboxylic acid (R-COOH), DCC, DMAP3-(Acyloxy)-1H-pyrrolo[3,2-b]pyridinesAllows for the introduction of complex ester side chains. vulcanchem.com
Etherification (Williamson)Sodium hydride (NaH), Alkyl halide (R-X)3-Alkoxy-1H-pyrrolo[3,2-b]pyridinesModifies lipophilicity and hydrogen bonding capacity.

Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core

The bicyclic core of 1H-pyrrolo[3,2-b]pyridin-3-ol possesses distinct regions of reactivity, enabling selective substitution on both the pyrrole (B145914) and pyridine rings. The pyrrole moiety is generally more susceptible to electrophilic attack, while the pyridine ring can be targeted by nucleophiles, particularly after activation.

Detailed Research Findings: The pyrrole portion of the scaffold is electron-rich, making positions C2 and C6 susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing C3-hydroxyl group. Halogenation, for instance with N-bromosuccinimide (NBS), can introduce a bromine atom onto the core, which then serves as a versatile handle for subsequent cross-coupling reactions. evitachem.com Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are powerful methods to install new carbon-carbon bonds, enabling the synthesis of highly complex aryl- or alkyl-substituted derivatives. evitachem.com

Table 2: Key Substitution Reactions on the Pyrrolo[3,2-b]pyridine Scaffold

Reaction TypePosition(s)Reagents & ConditionsProduct TypeSignificance
BrominationPyrrole Ring (e.g., C2, C6)N-Bromosuccinimide (NBS), CH₂Cl₂Bromo-substituted pyrrolopyridineCreates a synthetic handle for cross-coupling. evitachem.com
Suzuki-Miyaura CouplingSite of HalogenationArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted pyrrolopyridineIntroduces diverse aromatic and heteroaromatic groups. evitachem.com
Sonogashira CouplingSite of HalogenationTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl-substituted pyrrolopyridineForms C-C bonds with alkynes for further functionalization. evitachem.com

Oxidation and Reduction Reactions Affecting the Scaffold

The oxidation and reduction of the this compound scaffold can proceed at several locations, including the C3-hydroxyl group and the heterocyclic rings, leading to significant structural changes.

Detailed Research Findings: The C3-hydroxyl group can be oxidized to the corresponding ketone, 1H-pyrrolo[3,2-b]pyridin-3(2H)-one, using mild oxidizing agents like manganese dioxide (MnO₂). vulcanchem.com This transformation converts the enol-like structure into a keto-amide system, altering the electronic properties and reactivity of the ring. Reduction reactions can target the pyridine ring. Catalytic hydrogenation, for example, can reduce the pyridine moiety to a piperidine (B6355638) ring, resulting in a saturated heterocyclic system with different conformational and electronic characteristics. The pyrrole nitrogen can also be oxidized to an N-oxide, which can facilitate further functionalization of the pyridine ring. smolecule.com

Table 3: Common Oxidation and Reduction Reactions

Reaction TypeTarget SiteReagents & ConditionsProduct TypeStructural Outcome
OxidationC3-Hydroxyl GroupManganese Dioxide (MnO₂)1H-Pyrrolo[3,2-b]pyridin-3(2H)-oneFormation of a ketone (pyrrolone ring). vulcanchem.com
ReductionPyridine RingH₂, Pd/C or PtO₂1H-Pyrrolo[3,2-b]piperidin-3-olSaturation of the pyridine ring.
N-OxidationPyridine Nitrogenm-Chloroperoxybenzoic acid (mCPBA)1H-Pyrrolo[3,2-b]pyridine-3-ol 4-oxideActivation of the pyridine ring for substitution. smolecule.com

Heteroatom Incorporations and Ring Modifications for Scaffold Diversification

Beyond simple functional group interconversions, the 1H-pyrrolo[3,2-b]pyridine scaffold can be subjected to more complex transformations that alter the core structure itself. These strategies include intramolecular cyclizations to build additional rings or the incorporation of different heteroatoms to create novel heterocyclic systems.

Detailed Research Findings: Advanced synthetic strategies allow for significant diversification of the pyrrolopyridine core. For instance, derivatives can be designed to undergo intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds with extended π-systems. mdpi.com A notable strategy for scaffold diversification is the incorporation of other heteroatoms. Research on the related pyrrolo[3,2-b]pyrrole (B15495793) scaffold has demonstrated that it can serve as a building block for BN-heteroacenes, where carbon-carbon units are replaced with isoelectronic boron-nitrogen (B-N) units. acs.org This creates a new class of ladder-type heterocycles with unique electronic and photophysical properties. Such principles can be extended to the pyrrolopyridine system, offering a pathway to novel and diverse chemical matter.

Table 4: Strategies for Scaffold Diversification

StrategyDescriptionExample ReactionResulting Scaffold
Intramolecular CyclizationFormation of new rings by cyclizing substituents on the core.Acid-catalyzed cyclization of a strategically placed aryl group. mdpi.comFused polycyclic heteroaromatics (e.g., Indolo[4,5-h]isoquinolines).
Annulation ReactionsBuilding a new ring onto the existing scaffold.Copper/Zinc-catalyzed annulation with diynes. researchgate.netFused quinoline (B57606) derivatives.
Heteroatom IncorporationReplacing carbon atoms within the scaffold with other elements.Cyclization with boron-containing reagents. acs.orgBoron-Nitrogen (BN) containing heteroacenes.

Advanced Spectroscopic Characterization Techniques for 1h Pyrrolo 3,2 B Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework.

¹H NMR would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. For 1H-pyrrolo[3,2-b]pyridin-3-ol, one would expect to observe signals corresponding to the protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as the labile protons of the N-H and O-H groups. The chemical shifts (δ) and coupling constants (J) would be critical in assigning each proton to its specific position on the bicyclic ring system.

¹³C NMR complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. This would confirm the seven carbon atoms of the pyrrolo[3,2-b]pyridine core, with their chemical shifts indicating their nature (e.g., aromatic, bonded to nitrogen or oxygen).

While these techniques are fundamental for structural confirmation, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in publicly accessible research literature at this time. The characterization of related azaindole derivatives, however, demonstrates the power of NMR in distinguishing between isomers. nih.govsmolecule.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the expected molecular formula is C₇H₆N₂O. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would confirm this formula by detecting the protonated molecule, [M+H]⁺, and other adducts. While experimental data is not published, predicted HRMS values provide a benchmark for its identification. uni.lu

Predicted HRMS Data for C₇H₆N₂O

Adduct Predicted m/z
[M+H]⁺ 135.05530
[M+Na]⁺ 157.03724
[M+K]⁺ 173.01118
[M-H]⁻ 133.04074

Data sourced from predicted values for this compound. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, from the hydroxyl group.

N-H stretch: A moderate to sharp band around 3300-3500 cm⁻¹ from the pyrrole amine.

C=C and C=N stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

C-O stretch: A strong band in the 1050-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the fused aromatic rings of this compound, absorb UV or visible light to promote π-electrons to higher energy orbitals (π → π* transitions). The resulting spectrum, showing wavelengths of maximum absorbance (λmax), is characteristic of the compound's chromophore and can be influenced by substitution and solvent.

Detailed experimental IR and UV-Vis spectra for this compound are not currently reported in the surveyed scientific literature. Computational studies on related azaindoles have been used to predict their electronic spectra. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unequivocal proof of structure by mapping electron density to yield exact atomic coordinates. The resulting structural model confirms the molecular connectivity and provides precise data on bond lengths, bond angles, and planarity of the ring system. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl and pyrrole N-H groups, which dictate the crystal packing.

While X-ray crystallographic data have been published for complex derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, confirming its utility as a core structure in drug design, the specific crystal structure for the parent compound this compound has not been reported. rcsb.org

Computational Chemistry and Theoretical Studies of 1h Pyrrolo 3,2 B Pyridin 3 Ol

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Electronic structure calculations are fundamental to understanding the behavior of 1H-pyrrolo[3,2-b]pyridin-3-ol. Density Functional Theory (DFT) is a widely used method for determining the ground-state electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For more complex phenomena involving excited states, such as the absorption of light, Time-Dependent DFT (TD-DFT) is employed. These methods, often utilizing functionals like B3LYP and basis sets such as 6-311++G(d,p), provide a robust framework for theoretical analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and polarizability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. wikipedia.orgirjweb.com For azaindole systems, the distribution of these orbitals across the bicyclic structure dictates the sites most susceptible to electrophilic or nucleophilic attack. In this compound, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is often located on the pyridine (B92270) moiety. The energy gap can be used to predict the molecule's behavior in chemical reactions, such as the Pictet-Spengler reaction for related azaindoles. wuxiapptec.com

Table 1: Representative Frontier Orbital Energies for this compound Tautomers (Conceptual) Calculated using DFT at the B3LYP/6-31G(d) level. Values are conceptual and based on typical results for similar heterocyclic systems.

Tautomer HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
This compound (ol form) -5.85 -1.20 4.65

Computational methods are invaluable for interpreting and predicting spectroscopic data. TD-DFT calculations can simulate electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. ias.ac.intuni.fi This allows for the assignment of observed absorption bands to specific orbital transitions, such as π→π* transitions, which are characteristic of conjugated aromatic systems like the pyrrolopyridine core. ias.ac.in

Similarly, DFT calculations can predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular geometry, researchers can assign experimental spectral bands to specific bond stretches, bends, and torsions within the molecule. This is particularly useful for distinguishing between different tautomeric forms, as the vibrational frequencies of C=O (keto/lactam) and O-H (enol/lactim) bonds are distinctly different.

Tautomerism and Energy Landscape Analysis of this compound

This compound can exist in at least two different tautomeric forms: the aromatic hydroxy (-ol or lactim) form and the non-aromatic keto (-one or lactam) form, 1,2-dihydro-pyrrolo[3,2-b]pyridin-3-one. The balance between these forms is a delicate equilibrium that dictates the molecule's structure, reactivity, and interactions. Computational chemistry is essential for mapping the energy landscape of this tautomerism.

The relative stability of tautomers can be determined by calculating their ground-state energies using high-level quantum mechanical methods. Studies on the analogous 2-hydroxypyridine/2-pyridone system have shown that the environment plays a crucial role in determining which tautomer is more stable. nih.govchemrxiv.org

In the gas phase or in non-polar solvents, the hydroxy (-ol) form is often predicted to be more stable due to its aromaticity. chemrxiv.org However, in polar, protic solvents like water, the keto (-one) form is significantly stabilized through intermolecular hydrogen bonding and dipole-dipole interactions, often making it the predominant species. nih.govacs.org Computational models can quantify these energy differences (ΔE or ΔG) to predict the equilibrium position.

Table 2: Calculated Relative Energies of this compound Tautomers in Different Environments (Conceptual) Based on principles from studies on 2-hydroxypyridine.

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol) Predominant Form
This compound (ol form) 0.00 +2.5 Gas Phase

Modeling the equilibrium between tautomers requires accounting for environmental effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in DFT calculations to approximate the influence of a solvent's dielectric constant on tautomer stability. bohrium.com

For a more detailed understanding, explicit solvent models combined with molecular dynamics (MD) simulations can be used. acs.org These simulations model the dynamic interactions between the solute (the tautomer) and individual solvent molecules, providing a more accurate picture of how hydrogen bonding networks stabilize one form over the other. By calculating the free energy of solvation for each tautomer, the equilibrium constant in a given solvent can be predicted with greater accuracy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a recognized "hinge-binding" motif found in many kinase inhibitors. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a biological target like a protein kinase.

Molecular docking algorithms predict the preferred orientation and conformation of the ligand within the protein's active site, generating a binding score that estimates the binding affinity. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds between the pyrrolopyridine nitrogen atoms and the protein's "hinge region" backbone, which are crucial for potent inhibition. semanticscholar.org

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements of the entire system, providing insights into the flexibility of the protein, the stability of key interactions, and the role of water molecules in mediating the binding. Such studies are critical in the rational design of new, more potent and selective inhibitors based on the this compound scaffold.

Table 3: Representative Molecular Docking Results for a Pyrrolopyridine Ligand in a Kinase Active Site (Conceptual)

Target Protein Binding Energy (kcal/mol) Key Hydrogen Bond Interactions (Residues)
Cyclin-Dependent Kinase 2 (CDK2) -8.5 Leu83, Glu81
Epidermal Growth Factor Receptor (EGFR) Kinase -9.2 Met793, Thr790

Molecular Mechanisms and Biological Target Modulation by 1h Pyrrolo 3,2 B Pyridin 3 Ol Derivatives

Modulation of Kinase Activities by Pyrrolo[3,2-b]pyridin-3-ol Scaffolds

Derivatives of the broader pyrrolopyridine class are well-documented as potent kinase inhibitors. While research specifically on 1H-pyrrolo[3,2-b]pyridin-3-ol is still developing, studies on closely related scaffolds provide significant insights into their potential mechanisms of action and biological targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical driver in the development and progression of various cancers, making it an attractive target for therapeutic intervention. tandfonline.comrsc.org While extensive research has been conducted on the 1H-pyrrolo[2,3-b]pyridine isomer, which binds to the FGFR hinge region through hydrogen bonds, specific mechanistic data on 1H-pyrrolo[3,2-b]pyridine derivatives is also emerging. nih.gov

A study involving high-throughput virtual screening identified an octahydropyrrolo[3,2-b]pyridin derivative, Asinex-5082, as a highly selective Type I inhibitor of FGFR3. This derivative was found to have a greater binding free energy with FGFR3 (-39.3 kcal/mol) compared to the reference drug Erdafitinib (-29.9 kcal/mol). The mechanism of its selectivity involves its ability to fit into the ATP-binding pocket of FGFR3 in its active "DFG-in" conformation. This binding is stabilized by hydrophobic interactions with key residues such as Met529, Ile539, and Tyr557, and a crucial hydrogen bond with Ala558. This contrasts with its inability to bind effectively to the smaller ATP binding pocket of VEGFR2, a common off-target that leads to side effects with other FGFR inhibitors.

c-Met Kinase Inhibition Mechanisms

The c-Met kinase, another receptor tyrosine kinase, is often dysregulated in cancer. While derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been evaluated as potent c-Met inhibitors, with some compounds showing strong enzymatic inhibition (IC50 of 22.8 nM), specific mechanistic studies detailing the interaction of 1H-pyrrolo[3,2-b]pyridine scaffolds with c-Met are not extensively covered in the available literature. researchgate.net The established activity of related isomers suggests that the pyrrolopyridine core is a viable pharmacophore for targeting this kinase, warranting further investigation into the specific binding modes and structure-activity relationships for the [3,2-b] series.

Other Relevant Kinase Pathway Modulations

The versatility of the pyrrolopyridine scaffold allows its derivatives to modulate a variety of other kinase pathways implicated in disease. Research into different isomers has revealed a broad spectrum of activity, suggesting potential mechanisms for 1H-pyrrolo[3,2-b]pyridine derivatives.

Janus Kinase (JAK) Inhibition : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of JAK3 and JAK1. jst.go.jpnih.govresearchgate.net These kinases are crucial components of the JAK/STAT signaling pathway, which transmits signals from cytokines and growth factors to regulate immune responses and cell proliferation. nih.gov Inhibition is achieved by targeting the ATP-binding site of the kinase domain.

Phosphoinositide 3-kinase (PI3K) Inhibition : The PI3K pathway is vital for cell growth, proliferation, and survival. mdpi.com Derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine have been synthesized as potent inhibitors of PI3Ks. mdpi.com

Other Kinases : The broader class of pyrrolopyridine derivatives has shown inhibitory activity against other kinases such as Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3), and Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.comnih.gov

Kinase TargetPyrrolopyridine Isomer StudiedObserved EffectReference
FGFR3octahydropyrrolo[3,2-b]pyridineSelective Type I inhibitionN/A
c-Met1H-pyrrolo[2,3-b]pyridineStrong enzymatic inhibition researchgate.net
JAK1, JAK31H-pyrrolo[2,3-b]pyridinePotent and selective inhibition jst.go.jpnih.govresearchgate.net
PI3K1H-pyrrolo[3,4-c]pyridinePotent inhibition mdpi.com
ATM1H-pyrrolo[2,3-b]pyridineHighly selective inhibition nih.gov

Mechanisms of Antiproliferative and Apoptosis Induction Effects

The antiproliferative activity of pyrrolopyridine derivatives is a direct consequence of their ability to modulate key cellular pathways, leading to cell cycle arrest and programmed cell death (apoptosis). While specific studies on this compound are limited, research on related isomers provides a clear mechanistic framework.

For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to exert potent antiproliferative effects against various cancer cell lines, with IC50 values in the nanomolar range. tandfonline.comnih.govnih.govtandfonline.com The underlying mechanism for some of these compounds involves the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. tandfonline.comnih.govtandfonline.com This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers the apoptotic cascade. tandfonline.comnih.govtandfonline.com

Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives that inhibit FGFR have been shown to suppress the proliferation of cancer cells and induce apoptosis. rsc.org Another study on a 1H-pyrrolo[2,3-b]pyridine derivative targeting Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) found that the compound promoted apoptosis in a dose-dependent manner and arrested cancer cells in the G0/G1 phase of the cell cycle. nih.gov

Anti-angiogenic Activity and Molecular Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While the anti-angiogenic potential of the specific 1H-pyrrolo[3,2-b]pyridine scaffold is an area requiring further investigation, the inhibition of pro-angiogenic kinases like FGFR by related compounds provides a strong rationale for this activity. The FGFR signaling pathway is a key regulator of angiogenesis. By inhibiting FGFR, derivatives have the potential to disrupt downstream signaling, thereby impeding the proliferation and migration of endothelial cells required for new blood vessel formation. However, direct evidence and detailed molecular pathway studies for 1H-pyrrolo[3,2-b]pyridine derivatives in anti-angiogenesis are not yet prevalent in the scientific literature. mdpi.com

Antimicrobial Mechanisms of Action

In addition to their anticancer potential, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as a novel class of potent antibacterial agents. mdpi.com A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives with significant activity against E. coli. The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL.

Mechanistic studies using a double-reporter system revealed that the antibacterial action of these compounds involves the blockage of bacterial protein synthesis (translation). Notably, this inhibition occurs without inducing the SOS response, a DNA repair system that bacteria can use to develop resistance. The absence of cytotoxicity in standard cell viability assays further highlights the potential of this scaffold for developing selective antibacterial agents.

Compound ClassOrganismObserved MICMechanism of ActionReference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesE. coli3.35 µg/mLTranslation blockage; No SOS responseN/A

Antibacterial Activities and Cellular Targets

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents. nih.gov A high-throughput screening program utilizing a unique double-reporter system (pDualrep2) identified these compounds' efficacy. nih.gov This system allows for visual inspection of the potential mechanism of action. nih.gov

Research has demonstrated that the most active molecules from this series exhibit significant potency against E. coli. One lead compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli. nih.govproquest.com Analysis using the reporter system suggested that its mechanism may involve the blockage of translation, as indicated by a low signal from one of the reporter genes, without inducing an SOS response, which is a general DNA damage response. nih.govproquest.com The compound also showed no cytotoxicity in standard cell viability assays. nih.govproquest.com Another potent compound from this class, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also showed an MIC of 3.35 µg/mL against Escherichia coli. nih.gov The pyrrolo[3,2-b]pyridine scaffold is noted for its activity against resistant strains of E. coli, stimulating further research into new derivatives with antimicrobial properties. mdpi.com

Table 1: Antibacterial Activity of 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivatives

Compound Class Target Organism MIC Cellular Target/Mechanism
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative E. coli 3.35 µg/mL Translation blockage; No SOS response
7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid E. coli 3.35 µg/mL Not specified

Antifungal Activities

While extensive research on the specific antifungal properties of this compound derivatives is limited in the reviewed literature, studies on closely related isomers provide insights into the potential of the broader pyrrolopyridine class. For instance, a Mannich base derivative of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione demonstrated a statistically significant reduction in the growth of Candida albicans. mdpi.com Furthermore, synthesized 1H-pyrrolo[3,2-g]quinoline-4,9-diones were tested for in vitro antifungal activity, with many compounds in the series showing good efficacy, suggesting that this scaffold is a potent framework for antifungal agents. researchgate.net Generally, pyrroles and their fused derivatives are recognized as an important class of compounds with a wide range of biological activities, including antifungal action. nih.gov

Anti-inflammatory Pathways and Immune Response Modulation

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as novel immunomodulators that function by targeting Janus kinases (JAKs). jst.go.jpnih.gov JAKs play a crucial role in modulating a number of inflammatory and immune mediators. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potential treatments for immune diseases, such as those implicated in organ transplantation. jst.go.jpresearchgate.net

Structure-activity relationship studies revealed that specific modifications to the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. jst.go.jpresearchgate.net Notably, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position were key modifications. jst.go.jpresearchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor, demonstrating a clear immunomodulating effect on interleukin-2-stimulated T cell proliferation. jst.go.jpresearchgate.net

Table 2: JAK3 Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target Effect Key Structural Features
1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 14c ) Janus kinase 3 (JAK3) Potent and selective inhibition; Immunomodulation of T cell proliferation Carbamoyl group at C5-position; Cyclohexylamino group at C4-position

Receptor Antagonism/Agonism (e.g., Dopamine D4 Receptor)

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure for targeting the human dopamine D4 receptor. The compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine , also known as L-745,870, is a well-characterized antagonist with high affinity and selectivity for this receptor. nih.govacs.org This high selectivity is a critical feature, as the dopamine D4 receptor is a key antipsychotic target.

Further research has explored various modifications of this scaffold. A series of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as potential imaging agents for the dopamine D4 receptor using positron emission tomography (PET). nih.gov In vitro binding affinity measurements for these ligands against dopamine D2, D3, and D4 receptor subtypes confirmed that most of the synthesized compounds displayed high and selective binding for the D4 receptor. nih.gov This underscores the utility of the 1H-pyrrolo[2,3-b]pyridine core in designing ligands that can selectively antagonize the dopamine D4 receptor.

Table 3: Dopamine D4 Receptor Antagonism by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Receptor Target Activity Key Attributes
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine (L-745,870) Dopamine D4 Antagonist High affinity and selectivity
Fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives Dopamine D4 Antagonist High and selective binding affinity

Tubulin Polymerization Inhibition

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives, an isomer of the target scaffold, were designed and synthesized as inhibitors that bind to the colchicine site on tubulin. nih.govtandfonline.comsemanticscholar.org These compounds displayed moderate to excellent antitumor activities against various cancer cell lines. nih.govsemanticscholar.org

The most potent compound from this series, designated 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov Tubulin polymerization experiments confirmed that compound 10t potently inhibited this process at concentrations of 3 µM and 5 µM. nih.govtandfonline.com Furthermore, immunostaining assays revealed that it significantly disrupted the dynamics of tubulin microtubules at a concentration of 0.12 µM. nih.govtandfonline.com This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org Molecular modeling studies suggest that the compound interacts with tubulin by forming hydrogen bonds with residues Thrα179 and Asnβ349 at the colchicine binding site. nih.govtandfonline.com

Table 4: Tubulin Polymerization Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivative 10t

Compound Target Mechanism In Vitro Activity
10t Tubulin (Colchicine site) Inhibition of tubulin polymerization; Disruption of microtubule dynamics IC50: 0.12-0.21 µM (various cancer cell lines); Potent inhibition at 3-5 µM

Heat Shock Protein 90 (HSP90) Targeting

Direct evidence for the targeting of Heat Shock Protein 90 (HSP90) by 1H-pyrrolo[3,2-b]pyridine derivatives was not prominent in the reviewed literature. However, research into analogous heterocyclic systems indicates the potential for this activity. For instance, various pyrazolo[3,4-b]pyridine derivatives have been reported as potential inhibitors of HSP90α and HSP90β. nih.gov Additionally, a novel type of allosteric HSP90 C-terminal domain inhibitor based on a pyrazolo-pyrimidine derivative has been identified. mdpi.com Thieno[2,3-c]pyridine derivatives have also been investigated as potential anticancer agents through HSP90 inhibition, with molecular docking results indicating crucial interactions with the target protein. mdpi.com These findings suggest that fused heterocyclic systems containing a pyridine (B92270) ring, such as the pyrrolopyridines, represent a promising structural foundation for the development of novel HSP90 inhibitors.

Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation

Scientific literature from the conducted searches did not identify derivatives of 1H-pyrrolo[3,2-b]pyridine that act as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5). While the broader class of pyridine derivatives includes compounds that target mGlu5, this specific activity has not been reported for the 1H-pyrrolo[3,2-b]pyridine scaffold in the available research. acs.org

Human Neutrophil Elastase (HNE) Proteolytic Activity Inhibition

Information regarding the inhibitory effects of this compound derivatives on Human Neutrophil Elastase is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 3,2 B Pyridin 3 Ol Derivatives

Impact of Substituents on the Pyrrole (B145914) Ring (N1, C2)

To analyze the impact of substituents on the pyrrole ring, researchers would typically introduce a variety of chemical groups at the N1 and C2 positions and evaluate the resulting changes in biological activity. For instance, alkyl, aryl, or electron-withdrawing and electron-donating groups could be substituted to probe the steric and electronic requirements for optimal activity. Without specific studies on 1H-pyrrolo[3,2-b]pyridin-3-ol derivatives, it is not possible to provide a data-driven analysis for this section.

Influence of Substituents on the Pyridine (B92270) Ring (N4, C5, C6, C7)

Similarly, understanding the influence of substituents on the pyridine ring would involve the synthesis and biological evaluation of derivatives with modifications at the N4, C5, C6, and C7 positions. The goal would be to determine how changes in size, lipophilicity, and electronic properties at these positions affect the compound's interaction with its biological target. This information is currently not available for the this compound scaffold.

Role of the Hydroxyl Group at Position 3 in Biological Activity and Target Selectivity

The hydroxyl group at the C3 position is a key functional group that can act as a hydrogen bond donor and acceptor. Its role in biological activity and target selectivity would be investigated by replacing it with other functional groups, such as a methoxy (B1213986) group (to block hydrogen bonding donation), a hydrogen atom (to remove the functional group entirely), or a thiol group. Comparing the activity of these analogs would elucidate the importance of the hydroxyl group for target binding and selectivity. Specific experimental data for this compound is required to elaborate on this.

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

Conformational analysis involves studying the three-dimensional shapes that a molecule can adopt. Identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is crucial for drug design. This is often achieved through techniques like X-ray crystallography of the ligand-target complex or through computational modeling studies. Such analyses for this compound derivatives have not been reported in the available literature.

Pharmacophore Elucidation for Target Binding

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Developing a pharmacophore model for this compound derivatives would require a set of active compounds from which common chemical features can be identified and mapped. Without a series of biologically active derivatives, a valid pharmacophore model cannot be constructed.

Regioselectivity and Stereoselectivity in Biological Response

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the context of SAR, these terms relate to how the specific placement of substituents (regiochemistry) and the spatial arrangement of atoms (stereochemistry) affect the biological response. An analysis of these aspects would depend on having data from a diverse set of isomers and stereoisomers of this compound derivatives, which is currently unavailable.

Future Directions and Emerging Research Avenues for 1h Pyrrolo 3,2 B Pyridin 3 Ol

Rational Design and Lead Optimization Strategies for Enhanced Biological Profiles

The rational design of derivatives based on the 1H-pyrrolo[3,2-b]pyridine scaffold is a primary avenue for enhancing their biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the core structure influence efficacy and selectivity. nih.gov For instance, research on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has demonstrated that strategic modifications can lead to potent and orally bioavailable inhibitors of enzymes like Acetyl-CoA carboxylase 1 (ACC1). nih.gov

Lead optimization efforts for analogous compounds have focused on improving pharmacokinetic properties, such as increased brain penetration and reduced inhibition of cytochrome P450 enzymes. nih.gov A key strategy involves modifying substituents on the pyrrolopyridine core to enhance solubility and metabolic stability. For the 1H-pyrrolo[3,2-b]pyridin-3-ol scaffold, future optimization could involve the derivatization of the hydroxyl group to explore the impact on binding affinity and pharmacokinetic profiles.

A systematic approach to optimization, as demonstrated with other pyrrolopyridine isomers, involves creating a library of analogs with diverse substitutions at various positions of the bicyclic ring. For example, in the development of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, a configuration-constrained strategy was employed to lock the bioactive conformation, leading to compounds with potent antiproliferative activities. semanticscholar.orgnih.gov This approach could be adapted for this compound to design inhibitors for specific biological targets.

Table 1: Lead Optimization Strategies for Pyrrolopyridine Scaffolds

Strategy Objective Example from Related Compounds Potential Application to this compound
Substituent Modification Enhance potency and selectivity Introduction of varied aryl groups on the pyrrolo[3,2-c]pyridine core to improve antitumor activity. semanticscholar.orgnih.gov Systematic substitution on the pyridine (B92270) and pyrrole (B145914) rings to probe interactions with target binding sites.
Pharmacokinetic Tuning Improve brain penetration and metabolic stability Modification of a secondary amide in 1H-pyrrolo[3,2-b]pyridine derivatives to reduce efflux and cytochrome P450 inhibition. nih.gov Derivatization of the 3-hydroxyl group to modulate solubility and metabolic pathways.

| Bioisosteric Replacement | Enhance biological activity and reduce off-target effects | Replacement of a phenyl ring with other cyclic amines in 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones to improve pharmacological profiles. mdpi.com | Substitution of the hydroxyl group with bioisosteres like amides or sulfonamides to explore new binding interactions. |

Application in Chemical Biology Probes and Mechanistic Studies

The development of chemical biology probes from the this compound scaffold can be instrumental in elucidating biological pathways and validating novel drug targets. These probes, often equipped with reporter tags such as fluorescent dyes or biotin, can be used to visualize the distribution of the molecule within cells and identify its binding partners.

Mechanistic studies are essential to understand how derivatives of this compound exert their biological effects. For related pyrrolopyridine compounds, mechanistic insights have been gained through techniques like tubulin polymerization assays and cell cycle analysis. nih.gov For example, a derivative of 1H-pyrrolo[3,2-c]pyridine was found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. semanticscholar.orgnih.gov Similar studies could reveal the mechanism of action for novel this compound derivatives.

Future research should focus on designing and synthesizing probes based on the this compound core to facilitate target identification and validation. These probes would be invaluable for confirming the molecular targets of active compounds and understanding their role in cellular processes.

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

Efficient and sustainable synthetic routes are critical for the exploration and development of this compound and its derivatives. Current synthetic strategies for related pyrrolopyridine scaffolds often involve multi-step sequences that can be time-consuming and generate significant waste. nih.gov

Future efforts in this area should focus on the development of more streamlined and environmentally friendly synthetic methods. This could include the use of palladium-catalyzed cross-coupling reactions, which have been successfully employed in the synthesis of other pyrrolopyridine isomers. eurekaselect.com One-pot procedures and multicomponent reactions are also attractive strategies for improving synthetic efficiency. researchgate.net

A key challenge in the synthesis of substituted pyrrolopyridines is achieving regioselectivity. The development of novel catalysts and reaction conditions that allow for precise control over the substitution pattern on the 1H-pyrrolo[3,2-b]pyridine core will be crucial for generating diverse libraries of compounds for biological screening.

Table 2: Synthetic Approaches for Pyrrolopyridine Scaffolds

Synthetic Method Description Advantages
Palladium-Catalyzed Cross-Coupling Formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com High efficiency and functional group tolerance.
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel. Reduced workup, purification, and waste.

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that contains portions of all reactants. | High atom economy and rapid generation of molecular complexity. |

Exploration of Novel Biological Targets and Mechanisms

While research on the specific biological targets of this compound is limited, the broader pyrrolopyridine class of compounds has been shown to interact with a variety of important biological targets. For example, derivatives of 1H-pyrrolo[3,2-b]pyridine have been identified as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. nih.gov Other isomers have shown activity as inhibitors of kinases such as fibroblast growth factor receptor (FGFR) and maternal embryonic leucine (B10760876) zipper kinase (MELK). rsc.orgnih.gov

Future research should involve broad biological screening of this compound and its derivatives to identify novel biological targets. This could uncover new therapeutic applications for this scaffold in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Once a promising biological target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function. This will involve a combination of biochemical assays, structural biology, and cell-based studies to elucidate the precise mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of AI and ML into the research workflow for this compound will require access to high-quality data and collaboration between computational and medicinal chemists. As more data is generated on the biological activity of this scaffold, the predictive power of AI models will continue to improve, leading to a more efficient and effective drug discovery process.

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[3,2-b]pyridin-3-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization reactions. A standard approach involves reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) at reflux temperatures. Microwave-assisted synthesis has been shown to enhance yields (up to 85%) while reducing reaction times from 30 hours to 30 minutes . Key optimization parameters include:
  • Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Microwave irradiation at 150°C prevents decomposition of sensitive intermediates .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR and IR spectroscopy:
  • ¹H NMR : Distinct aromatic protons appear as doublets at δ 7.2–8.1 ppm (pyridine ring) and δ 6.5–7.0 ppm (pyrrole ring) .
  • ¹³C NMR : The nitrile carbon resonates at ~115 ppm, while the hydroxyl-bearing carbon appears at ~155 ppm .
  • IR : A strong absorption at ~2200 cm⁻¹ confirms the nitrile group, and O-H stretching is observed at 3200–3400 cm⁻¹ .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize acidic residues with 5% NaOH before disposal .

Advanced Research Questions

Q. How do substitution patterns on the pyrrolo[3,2-b]pyridine scaffold influence its inhibitory activity against specific biological targets like kinases?

  • Methodological Answer : Systematic SAR studies reveal:
  • Position 3 (hydroxyl group) : Critical for hydrogen bonding with kinase ATP-binding pockets. Methylation here reduces potency by 10-fold .
  • Position 6 (nitrile) : Electron-withdrawing groups enhance selectivity for EGFR kinases (IC₅₀ = 12 nM vs. 85 nM for unsubstituted analogs) .
  • Ring fusion modifications : Introducing a pyrazolo group at Position 2 improves solubility but may reduce blood-brain barrier penetration .
    Experimental validation: Use kinase inhibition assays (e.g., ADP-Glo™) with HeLa cell lysates to quantify IC₅₀ values .

Q. What methodological strategies are employed to enhance the blood-brain barrier penetration of pyrrolo[3,2-b]pyridine-based GluN2B negative allosteric modulators?

  • Methodological Answer : Optimization strategies include:
  • LogP adjustment : Introducing trifluoromethyl groups reduces LogP from 3.2 to 2.1, improving BBB permeability (brain-to-plasma ratio increased from 0.3 to 1.8) .
  • P-glycoprotein evasion : Replace basic amines with neutral heterocycles (e.g., pyridyl ethers) to minimize efflux .
  • In vivo models : Assess brain penetration using LC-MS quantification in Sprague-Dawley rats after intravenous administration .

Q. How can structure-activity relationship (SAR) studies guide the reduction of cytochrome P450 inhibition in ACC1 inhibitor derivatives?

  • Methodological Answer : Key approaches:
  • Steric shielding : Introduce bulky substituents (e.g., isopropyl at Position 1) to block CYP3A4 binding, reducing inhibition from 75% to <20% .
  • Metabolic soft spots : Replace methyl groups with deuterated analogs to slow oxidative metabolism (t₁/₂ increased from 2.1 to 5.3 hours) .
  • In vitro assays : Use fluorogenic CYP450 screening kits (e.g., BD Gentest™) to prioritize candidates with IC₅₀ > 10 μM .

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